![molecular formula C14H17NO2 B7558991 N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
N-[2-(Cyclopentylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclopentylcarbonyl)phenyl]acetamide, also known as CPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPA is a member of the class of N-phenylacetamides, which are known to exhibit various biological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. In
Mechanism of Action
The exact mechanism of action of N-[2-(Cyclopentylcarbonyl)phenyl]acetamide is not fully understood. However, it is believed that N-[2-(Cyclopentylcarbonyl)phenyl]acetamide exerts its effects by modulating the activity of GABA receptors in the central nervous system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic transmission, N-[2-(Cyclopentylcarbonyl)phenyl]acetamide may reduce neuronal hyperexcitability and alleviate various neurological disorders.
Biochemical and Physiological Effects
N-[2-(Cyclopentylcarbonyl)phenyl]acetamide has been shown to modulate the expression of various neurotransmitters and neuropeptides in the brain. For example, it has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all involved in regulating mood and behavior. Additionally, N-[2-(Cyclopentylcarbonyl)phenyl]acetamide has been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(Cyclopentylcarbonyl)phenyl]acetamide in lab experiments is its high potency and selectivity for GABA receptors. This allows researchers to study the effects of GABAergic modulation on various physiological and behavioral processes in a highly controlled manner. However, one of the limitations of using N-[2-(Cyclopentylcarbonyl)phenyl]acetamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[2-(Cyclopentylcarbonyl)phenyl]acetamide. One area of interest is the development of more potent and selective GABA receptor modulators that can be used to treat various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[2-(Cyclopentylcarbonyl)phenyl]acetamide and its effects on various neurotransmitter systems. Finally, more research is needed to explore the potential therapeutic applications of N-[2-(Cyclopentylcarbonyl)phenyl]acetamide in humans and to determine its safety and efficacy.
Conclusion
In conclusion, N-[2-(Cyclopentylcarbonyl)phenyl]acetamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and selectivity for GABA receptors make it a valuable tool for studying the effects of GABAergic modulation on various physiological and behavioral processes. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in humans.
Synthesis Methods
The synthesis of N-[2-(Cyclopentylcarbonyl)phenyl]acetamide involves the reaction of cyclopentanone with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with ammonia to yield N-[2-(Cyclopentylcarbonyl)phenyl]acetamide. The overall yield of the synthesis is around 50%, and the purity of the compound can be improved by recrystallization.
Scientific Research Applications
N-[2-(Cyclopentylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory effects in various animal models. Additionally, N-[2-(Cyclopentylcarbonyl)phenyl]acetamide has been investigated for its potential to treat neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
N-[2-(cyclopentanecarbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(16)15-13-9-5-4-8-12(13)14(17)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWIUWUGRVSPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclopentanecarbonyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

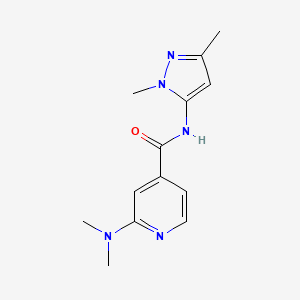
![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)

![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)

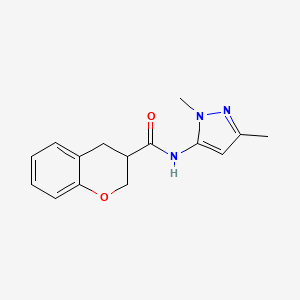
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)

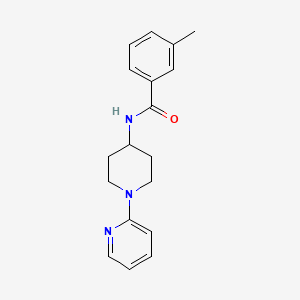
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)
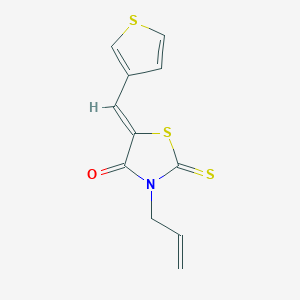
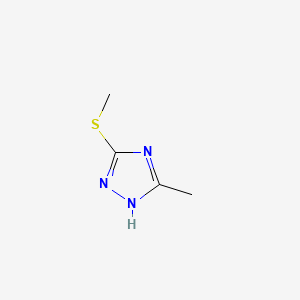
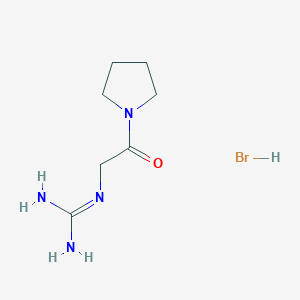
![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)